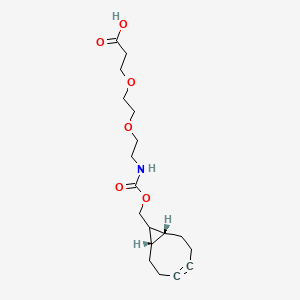

endo-BCN-PEG2-acid

Beschreibung

Eigenschaften

IUPAC Name |

3-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6/c20-17(21)7-9-23-11-12-24-10-8-19-18(22)25-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,19,22)(H,20,21)/t14-,15+,16? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUAMLUNAMJRHF-XYPWUTKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCC(=O)O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCC(=O)O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to endo-BCN-PEG2-acid: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endo-BCN-PEG2-acid is a versatile, heterobifunctional crosslinker integral to the advancement of bioconjugation and the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] This linker molecule is composed of three key components: an endo-Bicyclo[6.1.0]nonyne (BCN) moiety, a two-unit polyethylene glycol (PEG2) spacer, and a terminal carboxylic acid.

The BCN group facilitates copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), enabling covalent linkage to azide-modified molecules with high efficiency and bioorthogonality.[2][3] The carboxylic acid provides a reactive handle for forming stable amide bonds with primary amines, often activated by coupling agents like EDC or HATU.[4] The hydrophilic PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugates, a crucial property for biological applications. This guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use, and its application in the construction of ADCs and PROTACs.

Core Properties and Specifications

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| Chemical Formula | C₁₈H₂₇NO₆ | |

| Molecular Weight | 353.41 g/mol | |

| Purity | Typically ≥95% | |

| Appearance | Colorless to light yellow liquid | |

| Solubility | Soluble in DMSO, DCM, DMF | |

| Storage Conditions | -20°C, sealed, away from moisture | |

| Long-term Storage (in solvent) | -80°C for up to 6 months; -20°C for up to 1 month |

Experimental Protocols

The utility of this compound lies in its ability to participate in two distinct and highly specific conjugation reactions. Below are detailed protocols for each reactive moiety.

Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with the BCN Group

This protocol outlines the general procedure for conjugating this compound (or its derivatives) to an azide-containing biomolecule.

Materials:

-

This compound

-

Azide-modified biomolecule (e.g., protein, peptide, or small molecule)

-

Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or other suitable aqueous buffer.

-

Organic co-solvent (optional, if needed for solubility): DMSO or DMF

-

Purification system (e.g., size-exclusion chromatography (SEC), dialysis)

Procedure:

-

Preparation of Reactants:

-

Dissolve the azide-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add a 5-20 molar excess of the this compound stock solution to the azide-modified biomolecule solution.

-

If using an organic co-solvent, ensure the final concentration in the reaction mixture is less than 20% (v/v) to maintain protein stability.

-

Incubate the reaction mixture at room temperature for 2-12 hours. The reaction can also be performed at 4°C for an extended period (12-24 hours) for sensitive biomolecules.

-

-

Monitoring the Reaction (Optional):

-

The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE to observe the shift in molecular weight of the conjugated product.

-

-

Purification:

-

Remove the excess, unreacted this compound and byproducts using a suitable purification method.

-

For proteins, SEC (e.g., a desalting column) or dialysis are effective.

-

For smaller molecules, HPLC can be used for purification.

-

-

Characterization:

-

Confirm the successful conjugation and purity of the final product using techniques like mass spectrometry, UV-Vis spectroscopy (if one of the components has a chromophore), or other relevant analytical methods.

-

Protocol for Amide Coupling with the Carboxylic Acid Group

This protocol describes the activation of the carboxylic acid moiety of this compound and its subsequent reaction with an amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide, or small molecule with a primary amine)

-

Carbodiimide activator: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

(Optional) Additive for improved efficiency and reduced side reactions: N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

-

Activation Buffer: MES buffer (pH 4.5-6.0) or anhydrous DMF/DCM for organic-soluble molecules.

-

Coupling Buffer: PBS (pH 7.2-8.0) or an appropriate buffer for the amine-containing molecule.

-

Quenching solution: Hydroxylamine or Tris buffer.

-

Purification system (e.g., SEC, dialysis, HPLC).

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in the activation buffer.

-

Add 1.5 equivalents of EDC and 1.1 equivalents of NHS (or HOBt) to the solution.

-

Allow the activation reaction to proceed for 15-60 minutes at room temperature.

-

-

Conjugation to Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in the coupling buffer.

-

Add the activated this compound solution to the amine-containing molecule. A molar ratio of 5-20 fold excess of the activated linker is recommended.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction:

-

Add a quenching solution (e.g., 100 mM Tris buffer) to the reaction mixture to quench any unreacted activated linker. Incubate for 15-30 minutes.

-

-

Purification:

-

Purify the conjugate to remove excess linker and coupling reagents using an appropriate method such as SEC, dialysis, or HPLC.

-

-

Characterization:

-

Analyze the final conjugate to confirm its identity, purity, and the extent of modification using methods like mass spectrometry, SDS-PAGE, or HPLC.

-

Applications in Drug Development

The bifunctional nature of this compound makes it a powerful tool in the rational design and synthesis of complex therapeutics.

Development of Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to link a cytotoxic payload to a monoclonal antibody (mAb). The workflow typically involves the site-specific introduction of an azide group onto the mAb, followed by conjugation with the BCN moiety of the linker. The carboxylic acid end of the linker would be pre-conjugated to the cytotoxic drug.

Synthesis of PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target. This compound can serve as the linker connecting the target protein binder (warhead) and the E3 ligase ligand. The synthesis is often modular, with one part of the PROTAC synthesized with an azide and the other with the BCN linker, followed by a final SPAAC reaction.

Quantitative Data and Considerations

| Reaction | Reactants | Typical Conditions | Key Considerations |

| SPAAC | BCN + Azide | Aqueous buffer, pH 7.0-8.0, Room Temp | Copper-free, bioorthogonal. Reaction is highly efficient. Thiol-containing reagents like DTT should be used with caution as they can potentially react with BCN. |

| Amide Coupling | Carboxylic Acid + Primary Amine | pH 4.5-6.0 (activation), pH 7.2-8.0 (coupling) | Requires activation with EDC/NHS or similar reagents. The activated ester (e.g., NHS ester) is susceptible to hydrolysis, so the reaction with the amine should be performed promptly. |

Conclusion

This compound is a high-value chemical tool for researchers in drug development and chemical biology. Its dual reactivity, coupled with the solubility-enhancing properties of its PEG spacer, provides a robust and flexible platform for the construction of sophisticated bioconjugates. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful application of this linker in the synthesis of next-generation therapeutics like ADCs and PROTACs. As with any chemical reagent, optimal reaction conditions may need to be determined empirically for each specific application.

References

An In-depth Technical Guide to the Mechanism and Application of endo-BCN-PEG2-acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterobifunctional linker, endo-BCN-PEG2-acid. It details the core mechanism of action, provides quantitative data on its reactivity, and offers detailed experimental protocols for its application in bioconjugation. This document is intended to serve as a valuable resource for researchers in drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), by providing the necessary information to effectively utilize this versatile linker in their research.

Introduction

This compound is a heterobifunctional linker designed for the covalent linkage of two distinct molecules. Its structure comprises three key functional components: an endo-bicyclononyne (endo-BCN) moiety, a short polyethylene glycol (PEG2) spacer, and a terminal carboxylic acid. This strategic design enables a two-step, orthogonal conjugation strategy, providing precise control over the assembly of complex biomolecular constructs.

The primary application of this compound lies in the field of bioconjugation, where it is instrumental in the synthesis of ADCs and PROTACs.[1][2] In these applications, the linker bridges a targeting moiety (e.g., an antibody or a small molecule ligand) and a payload (e.g., a cytotoxic drug or an E3 ligase ligand). The PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which is often a critical factor in drug development.[3][4]

Core Mechanism of Action

The utility of this compound is rooted in two distinct and orthogonal chemical reactions:

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The endo-BCN group is a strained alkyne that reacts with azide-functionalized molecules through a [3+2] cycloaddition. This "click chemistry" reaction is highly efficient and bioorthogonal, meaning it proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst. The 'endo' configuration of the BCN group is reported to be slightly more reactive than its 'exo' counterpart.

-

Amide Bond Formation: The terminal carboxylic acid can be activated to react with primary amine groups (e.g., lysine residues on a protein) to form a stable amide bond. This reaction is typically facilitated by carbodiimide chemistry, often using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

This dual reactivity allows for a controlled, sequential conjugation process. For instance, a small molecule bearing a primary amine can first be attached to the linker via amide bond formation. The resulting BCN-functionalized molecule can then be "clicked" onto a larger biomolecule, such as an antibody, that has been modified to contain an azide group.

Quantitative Data

The efficiency of the SPAAC reaction is a critical parameter for its application in bioconjugation. The table below summarizes the key kinetic data for the reaction of endo-BCN with a model azide.

| Reaction | Reactants | Solvent | Second-Order Rate Constant (k₂) | Reference |

| SPAAC | endo-BCN and benzyl azide | CD₃CN/D₂O (1:2) | 0.29 M⁻¹s⁻¹ |

The stability of the linker is another crucial factor, particularly during multi-step syntheses and for the long-term stability of the final conjugate.

| Functional Group | Condition | Stability | Reference |

| endo-BCN | Acidic conditions (e.g., detritylation in oligonucleotide synthesis) | Generally stable, with some degradation observed after multiple cycles. | |

| endo-BCN | Presence of thiols (e.g., Glutathione) | Shows some instability, with a half-life of approximately 6 hours. | |

| endo-BCN | Presence of reducing agents (e.g., TCEP) | Shows instability. | |

| Amide Bond | Physiological pH | Highly stable. |

Experimental Protocols

The following protocols provide a general framework for a two-step conjugation process using this compound. Optimization will be required for specific applications.

Protocol 1: Amide Bond Formation - Conjugation of an Amine-Containing Small Molecule to this compound

This protocol describes the activation of the carboxylic acid on this compound and its subsequent reaction with a primary amine.

Materials:

-

This compound

-

Amine-containing small molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M MES, pH 4.5-6.0

-

Quenching Solution: Hydroxylamine or Tris buffer

-

Reverse-phase HPLC system for purification

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) and Sulfo-NHS (1.1 equivalents) in anhydrous DMF or DMSO. In a separate vial, dissolve EDC (1.2 equivalents) in the same solvent.

-

Activation: Add the EDC solution to the this compound/Sulfo-NHS mixture. Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.

-

Conjugation: Dissolve the amine-containing small molecule (1.5 equivalents) in the Reaction Buffer. Add this solution to the activated this compound.

-

Reaction: Let the reaction stir at room temperature overnight. Monitor the reaction progress by LC-MS.

-

Quenching: Add the Quenching Solution to deactivate any unreacted NHS esters.

-

Purification: Purify the resulting endo-BCN-PEG2-small molecule conjugate by reverse-phase HPLC. Lyophilize the pure fractions to obtain the product as a solid.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the "clicking" of the BCN-functionalized small molecule from Protocol 1 to an azide-modified antibody.

Materials:

-

Purified endo-BCN-PEG2-small molecule conjugate

-

Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Size-exclusion chromatography (SEC) column (e.g., desalting column) for purification

Procedure:

-

Preparation: Ensure the azide-modified antibody is in an azide-free buffer (e.g., PBS).

-

Reaction Mixture: Dissolve the endo-BCN-PEG2-small molecule conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the antibody solution. A 5- to 20-fold molar excess of the BCN-containing molecule over the antibody is typically used. The final concentration of the organic solvent should ideally be below 10% (v/v) to maintain antibody integrity.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C with gentle mixing.

-

Purification: Remove the excess unreacted small molecule-linker conjugate and purify the final antibody-drug conjugate using an SEC desalting column equilibrated with the desired storage buffer.

-

Characterization: Characterize the final conjugate by methods such as UV-Vis spectroscopy, SDS-PAGE, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry to determine the drug-to-antibody ratio (DAR).

Visualizations

Signaling Pathways and Mechanisms

References

- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Characterization of an antibody-drug conjugate by hydrophilic interaction chromatography coupled to mass spectrometry. [folia.unifr.ch]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction with endo-BCN-PEG2-acid

This technical guide provides a comprehensive overview of the principles, quantitative data, and experimental protocols associated with the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, with a specific focus on the versatile heterobifunctional linker, this compound.

Core Principles of the SPAAC Reaction

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1] At its heart, SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide, which forms a stable triazole linkage.[] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst, making it highly suitable for applications in living systems.[1][] The driving force for this reaction is the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition.[]

The bioorthogonal nature of SPAAC stems from the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with native biological molecules. This selectivity ensures that the ligation occurs exclusively between the intended reaction partners.

This compound: A Key Reagent

endo-Bicyclo[6.1.0]nonyne (BCN) is a widely used cyclooctyne in SPAAC due to its favorable balance of reactivity and stability. The endo diastereomer is noted to be slightly more reactive than its exo counterpart.

This compound is a heterobifunctional linker that incorporates three key features:

-

The endo-BCN group: This strained alkyne is the reactive handle for the SPAAC reaction with an azide-containing molecule.

-

A two-unit polyethylene glycol (PEG2) spacer: This hydrophilic spacer enhances the aqueous solubility of the linker and the resulting conjugates, which is crucial for biological applications.

-

A terminal carboxylic acid: This functional group allows for the covalent attachment of the linker to primary amine groups on biomolecules, such as the lysine residues of proteins or antibodies, through the formation of a stable amide bond.

Quantitative Data: Reaction Kinetics

The reactivity of BCN in SPAAC reactions is typically quantified by the second-order rate constant (k₂). This value is influenced by the structure of the azide partner and the reaction conditions. The table below summarizes kinetic data for the reaction of endo-BCN with various azides.

| Azide Reactant | Solvent System | Temperature (°C) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| Benzyl Azide | CD₃CN/D₂O (1:2) | Not Specified | 0.29 | |

| Benzyl Azide | DMSO | 37 | 0.15 | |

| 2-Azidoethanol (Primary Azide) | CDCl₃ | 25 | 0.024 | |

| 2-Azidopropanol (Secondary Azide) | CDCl₃ | 25 | 0.018 | |

| 2-Azido-2-methylpropanol (Tertiary Azide) | CDCl₃ | 25 | 0.012 | |

| Fluoroalkyl Azide (PhOCF₂CF₂N₃) | THF/Water (9:1) | Room Temperature | >0.16 (estimated 16-fold faster than alkyl azide) | |

| 4-Azidopyridine | Not Specified | Not Specified | ~10-fold faster than benzyl azide |

Experimental Protocols

This section provides detailed methodologies for the two key steps in utilizing this compound: conjugation to an amine-containing biomolecule and the subsequent SPAAC reaction.

Protocol for Amide Bond Formation: Conjugating this compound to a Protein

This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines (e.g., lysine residues) on a protein or antibody.

Materials:

-

Protein/antibody solution in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO.

-

Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in anhydrous DMF or DMSO.

-

-

Activation of Carboxylic Acid:

-

In a microcentrifuge tube, combine a desired molar excess of this compound with a 1.5-fold molar excess of both EDC and NHS relative to the linker.

-

Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to Protein:

-

Add the activated this compound solution to the protein/antibody solution. The molar ratio of linker to protein will depend on the desired degree of labeling and should be optimized for each specific application.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Protocol for the SPAAC Reaction

This protocol describes the "click" reaction between the BCN-functionalized biomolecule and an azide-containing molecule.

Materials:

-

BCN-functionalized biomolecule (from Protocol 3.1)

-

Azide-containing molecule of interest (e.g., a fluorescent probe, biotin, or a small molecule drug)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reagent Preparation:

-

Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or water) to a known concentration.

-

-

SPAAC Reaction:

-

Combine the BCN-functionalized biomolecule with a molar excess (typically 5- to 20-fold) of the azide-containing molecule in the reaction buffer.

-

Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the concentrations and reactivity of the substrates.

-

-

Purification:

-

Purify the resulting conjugate to remove the excess azide-containing molecule using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, depending on the nature of the conjugate.

-

Visualizations: Diagrams and Workflows

SPAAC Reaction Mechanism

References

The 'Endo' Advantage: A Technical Guide to BCN Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[6.1.0]nonyne (BCN) has emerged as a powerful tool in the field of bioconjugation, primarily utilized in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This form of "click chemistry" allows for the efficient and specific covalent labeling of biomolecules in complex biological systems without the need for cytotoxic copper catalysts. BCN exists as two diastereomers, endo and exo, with the orientation of the cyclopropane ring relative to the eight-membered ring defining their stereochemistry. While both isomers are reactive, the endo configuration is frequently the preferred choice in the design of bioconjugates, such as antibody-drug conjugates (ADCs) and molecular probes for live-cell imaging.

This technical guide provides an in-depth exploration of the 'endo' configuration of BCN linkers, detailing its synthesis, comparative reactivity, and practical applications. We will delve into the quantitative aspects of its reaction kinetics, provide detailed experimental protocols, and visualize key concepts to offer a comprehensive resource for researchers in drug development and chemical biology.

The Structural and Reactive Landscape of Endo-BCN

The preference for the endo-BCN linker stems from a combination of its inherent reactivity and the stereochemical properties of the resulting conjugate. While both endo- and exo-BCN react readily with azides via SPAAC, studies have shown that the endo isomer often exhibits slightly faster reaction kinetics.[1] More significantly, the resulting triazole product from the endo-BCN reaction is thought to adopt a more "relaxed" and "open" configuration.[1] This can be advantageous in bioconjugation, as it may minimize steric hindrance when attached to large biomolecules like antibodies, potentially preserving their native structure and function more effectively.

Comparative Reactivity of Endo- vs. Exo-BCN

The reactivity of BCN isomers in SPAAC reactions is a critical parameter for their application. The table below summarizes second-order rate constants for the reaction of endo- and exo-BCN with various azides.

| BCN Isomer | Azide Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System |

| exo-BCN | Benzyl azide | 0.19 | CD₃CN/D₂O (1:2) |

| endo-BCN | Benzyl azide | 0.29 | CD₃CN/D₂O (1:2) |

| exo-BCN | Phenyl azide | ~0.033 | CH₃CN/H₂O (3:1) |

| endo-BCN | Phenyl azide | ~0.2 | CH₃CN/H₂O (3:1) |

| endo-BCN | 4-azido-1-methylpyridinium iodide | 2.0 - 2.9 | Not specified |

Data compiled from multiple sources. [1][2]

As the data indicates, endo-BCN generally displays a modest to significant rate enhancement compared to its exo counterpart, particularly with aromatic azides. This increased reactivity can be beneficial for achieving efficient labeling at low concentrations of reactants, a common scenario in biological experiments.

Visualizing the 'Endo' Configuration and its Role in SPAAC

To better understand the structural differences between the endo and exo isomers and their respective reaction products, the following diagrams are provided.

Caption: Structural comparison of endo- and exo-BCN isomers.

Caption: Postulated conformations of SPAAC products from endo- and exo-BCN.

Experimental Protocols

Synthesis of Endo-Bicyclo[6.1.0]nonyne (endo-BCN)

This protocol describes a general method for the synthesis of the BCN core structure, which can then be further functionalized.

Materials:

-

1,5-Cyclooctadiene

-

Ethyl diazoacetate

-

Rhodium(II) acetate dimer

-

Dichloromethane (DCM)

-

n-Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1,5-cyclooctadiene (excess) in DCM, add a catalytic amount of rhodium(II) acetate dimer.

-

Slowly add a solution of ethyl diazoacetate in DCM to the reaction mixture at room temperature. The reaction is exothermic, so controlled addition is crucial.

-

Monitor the reaction by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product will be a mixture of endo and exo diastereomers of ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate. Purify the mixture by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the isomers. The exo isomer is typically the major product.

-

The separated endo-ester can then be converted to the corresponding alcohol by reduction with a suitable reducing agent (e.g., lithium aluminum hydride).

-

The alcohol can then be converted to the desired BCN alkyne through a two-step process of bromination and elimination.

Characterization: The purity and identity of the endo-BCN diastereomer should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Preparation of an Antibody-Drug Conjugate (ADC) using an Endo-BCN Linker

This protocol outlines the conjugation of a drug-linker containing an azide moiety to an antibody that has been functionalized with an endo-BCN linker.

Materials:

-

Antibody of interest (e.g., Trastuzumab)

-

endo-BCN-NHS ester

-

Azide-functionalized drug-linker (e.g., Azide-PEG-MMAE)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Desalting columns

-

Hydrophobic Interaction Chromatography (HIC) system for analysis

Experimental Workflow:

References

An In-depth Technical Guide to Copper-Free Click Chemistry with Bicyclo[6.1.0]nonyne (BCN)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of copper-free click chemistry utilizing bicyclo[6.1.0]nonyne (BCN), a powerful tool in bioconjugation and drug development. We will delve into the core principles, reaction kinetics, and practical applications of BCN, supplemented with detailed experimental protocols and visual workflows to facilitate its implementation in a laboratory setting.

Introduction to Copper-Free Click Chemistry and the Rise of BCN

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and specific.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been a cornerstone of click chemistry, but the cytotoxicity of the copper catalyst limits its application in living systems.[1][2] This limitation spurred the development of copper-free click chemistry, a bioorthogonal approach that enables covalent bond formation within complex biological environments without the need for a toxic metal catalyst.[3][4]

At the forefront of copper-free click chemistry is the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction leverages the high ring strain of cyclooctynes, such as BCN, to accelerate the reaction with azides, forming a stable triazole linkage. BCN has emerged as a versatile and efficient reagent in the SPAAC toolbox due to its favorable balance of reactivity, stability, and small size. Its applications are extensive, ranging from the labeling of proteins and nucleic acids to the development of sophisticated drug delivery systems like antibody-drug conjugates (ADCs).

The Mechanism of BCN-Azide Cycloaddition

The driving force behind the BCN-azide reaction is the release of ring strain in the bicyclo[6.1.0]nonyne structure. The triple bond within the eight-membered ring is significantly distorted from the ideal linear geometry of an alkyne, resulting in a high-energy molecule eager to react. This inherent strain allows the [3+2] cycloaddition with an azide to proceed readily without the need for a catalyst. The reaction is highly selective for azides, making it bioorthogonal—it does not interfere with other functional groups present in biological systems.

Quantitative Data on BCN Reactivity and Stability

The choice of a cyclooctyne for a specific application often depends on its reaction kinetics and stability. The following tables summarize key quantitative data for BCN in comparison to other commonly used cyclooctynes.

Table 1: Second-Order Rate Constants (k₂) for the Reaction of Cyclooctynes with Benzyl Azide

| Cyclooctyne | k₂ (M⁻¹s⁻¹) | Reference |

| BCN | 0.29 | |

| DBCO | 0.76 | Not explicitly found, but generally faster than BCN |

| DIBO | Not found |

Note: Reaction conditions can significantly influence rate constants. The values presented here are for comparison under similar reported conditions (e.g., in a polar solvent mixture like CD3CN/D2O).

Table 2: Stability of BCN and DBCO in the Presence of Glutathione (GSH)

| Cyclooctyne | Half-life in GSH | Reference |

| BCN | ~6 hours | |

| DBCO | 71 minutes |

Note: This data highlights the greater stability of BCN in reducing environments, a crucial consideration for intracellular applications.

Experimental Protocols

This section provides detailed methodologies for common applications of BCN in bioconjugation.

Protein Labeling with BCN-NHS Ester

This protocol describes the labeling of a protein with a BCN moiety using an N-hydroxysuccinimide (NHS) ester derivative. This is a common method for modifying primary amines, such as the N-terminus and the side chain of lysine residues.

Materials:

-

Protein of interest (in a buffer free of primary amines, e.g., PBS pH 7.4)

-

BCN-NHS ester (dissolved in DMSO or DMF)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in the reaction buffer.

-

NHS Ester Solution: Immediately before use, prepare a stock solution of the BCN-NHS ester in DMSO or DMF.

-

Labeling Reaction: Add a 5-20 fold molar excess of the BCN-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove the unreacted BCN-NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by UV-Vis spectroscopy or mass spectrometry.

Oligonucleotide Synthesis with BCN Phosphoramidite

Incorporating BCN into synthetic oligonucleotides is achieved using a BCN-functionalized phosphoramidite during solid-phase synthesis. The standard phosphoramidite cycle is employed, with some specific considerations for the BCN moiety.

Materials:

-

DNA/RNA synthesizer

-

Controlled pore glass (CPG) solid support

-

Standard DNA/RNA phosphoramidites and synthesis reagents

-

BCN phosphoramidite

-

Activator (e.g., 5-ethylthiotetrazole)

-

Capping reagents

-

Oxidizing agent

-

Cleavage and deprotection solution (e.g., ammonium hydroxide)

Procedure: The BCN phosphoramidite is incorporated into the oligonucleotide sequence at the desired position using the standard automated synthesis cycle:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

-

Coupling: The BCN phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the oligonucleotide.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The phosphite triester linkage is oxidized to the more stable phosphate triester.

This cycle is repeated until the desired sequence is synthesized. Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

Important Consideration: The BCN moiety can be sensitive to the acidic conditions used for detritylation. It is crucial to use milder acidic conditions or a BCN derivative with enhanced stability if multiple BCN units are to be incorporated within the sequence.

Visualizing Workflows with BCN

Graphviz diagrams are provided to illustrate common experimental workflows involving BCN.

Antibody-Drug Conjugate (ADC) Development Workflow

BCN click chemistry is a valuable tool for the site-specific conjugation of cytotoxic drugs to antibodies, leading to more homogeneous and potentially more effective ADCs.

Cell Surface Glycoprotein Labeling Workflow

Metabolic labeling followed by BCN-azide click chemistry allows for the visualization and tracking of specific glycans on the surface of living cells.

Conclusion

Bicyclo[6.1.0]nonyne has established itself as a powerful and versatile tool in the field of copper-free click chemistry. Its favorable balance of reactivity and stability, coupled with its bioorthogonality, makes it an ideal choice for a wide range of applications in research, diagnostics, and drug development. This guide has provided a foundational understanding of BCN's properties and applications, along with practical protocols and workflows to aid in its successful implementation. As the field of bioconjugation continues to evolve, the utility of BCN and other strained alkynes is poised to expand, enabling further advancements in our ability to probe and manipulate biological systems.

References

Methodological & Application

Application Notes and Protocols for Antibody Labeling with endo-BCN-PEG2-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the two-step labeling of an azide-modified antibody using the heterobifunctional linker, endo-BCN-PEG2-acid. This methodology is central to the construction of advanced biologics, including antibody-drug conjugates (ADCs). The protocol leverages two robust and orthogonal chemical reactions: the formation of a stable amide bond and the highly efficient Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The this compound linker possesses a terminal carboxylic acid and a strained bicyclo[6.1.0]nonyne (BCN) moiety, separated by a hydrophilic polyethylene glycol (PEG) spacer. The PEG linker enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate.[1][2]

The overall strategy involves:

-

Payload Conjugation: Activation of the linker's carboxylic acid using carbodiimide chemistry (EDC/NHS) to form an amine-reactive NHS ester. This activated linker is then reacted with an amine-containing payload molecule (e.g., a drug, fluorophore, or biotin).

-

Antibody Conjugation: The resulting BCN-PEG-Payload conjugate is then covalently attached to an azide-modified antibody via the copper-free SPAAC "click chemistry" reaction. This reaction is bioorthogonal, proceeding with high specificity and efficiency under physiological conditions.[3][4]

This two-step approach allows for the pre-preparation and purification of the linker-payload conjugate before its attachment to the valuable antibody, offering greater control over the final product's composition and purity.

Signaling Pathways and Reaction Mechanisms

The labeling process consists of three primary stages: preparation of the azide-modified antibody, synthesis of the BCN-PEG-Payload, and the final SPAAC conjugation.

Antibody Modification with Azide

To begin, the antibody must be functionalized with azide groups. A common method is the reaction of primary amines (lysine residues) on the antibody with an N-Hydroxysuccinimide (NHS) ester of an azide-containing PEG linker (e.g., Azido-PEGn-NHS). This creates a stable amide bond and introduces the necessary azide handles for the subsequent click reaction.[5] More advanced, site-specific methods can also be employed, such as enzymatic modification of Fc-glycans or the genetic incorporation of azide-bearing unnatural amino acids, to achieve a homogenous drug-to-antibody ratio (DAR).

Amide Bond Formation for Payload Conjugation

The carboxylic acid on the this compound linker is first activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS). EDC forms a highly reactive O-acylisourea intermediate, which is then converted by NHS into a more stable, amine-reactive NHS ester. This activated ester readily reacts with a primary amine on the payload molecule to form a stable amide bond.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The BCN group is a strained cyclooctyne that reacts spontaneously with azides without the need for a toxic copper catalyst. The ring strain of the BCN moiety drives the [3+2] cycloaddition reaction with the azide-functionalized antibody, forming a stable triazole linkage under mild, aqueous conditions. This reaction is highly specific and does not interfere with other functional groups present on the antibody.

Experimental Protocols

This section details the step-by-step procedures for the successful labeling of an azide-modified antibody. The overall workflow is visualized below.

Materials Required

-

Antibody: Purified and azide-modified.

-

Linker: this compound

-

Payload: Amine-containing molecule (drug, dye, etc.)

-

Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide)

-

Solvents: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Buffers:

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer (Amine Coupling): Phosphate-buffered saline (PBS), pH 7.2-7.5

-

SPAAC Reaction Buffer: PBS, pH 7.4 (azide-free)

-

-

Purification: Desalting spin columns (e.g., 7K MWCO) or Size-Exclusion Chromatography (SEC) system.

Protocol 1: Preparation of Azide-Modified Antibody (Example using NHS Ester)

This protocol describes a non-site-specific method for introducing azide groups.

-

Antibody Preparation:

-

Exchange the antibody buffer to PBS, pH 8.0-8.5. Ensure the buffer is free of primary amines (e.g., Tris) and stabilizers like BSA.

-

Adjust the antibody concentration to 1-5 mg/mL.

-

-

Reagent Preparation:

-

Allow the Azido-PEGn-NHS ester reagent to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution in anhydrous DMSO.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the Azido-PEGn-NHS ester stock solution to the antibody solution.

-

Incubate for 30-60 minutes at room temperature or 2 hours on ice.

-

-

Purification:

-

Remove excess, unreacted azide reagent using a desalting spin column or dialysis, exchanging the buffer to PBS, pH 7.4.

-

The azide-modified antibody is now ready for the SPAAC reaction.

-

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 1-5 mg/mL | Higher concentrations can improve labeling efficiency. |

| Reaction Buffer | PBS, pH 8.0-8.5 | Must be free of primary amines. |

| Molar Ratio (NHS-Azide:Ab) | 10:1 to 20:1 | May require optimization for specific antibodies. |

| Reaction Time | 30-60 min (RT) or 2 hr (4°C) | Longer incubation at 4°C for sensitive antibodies. |

Protocol 2: Preparation of BCN-PEG-Payload Conjugate

-

Reagent Preparation:

-

Dissolve this compound, EDC, and NHS in anhydrous DMSO or DMF to prepare concentrated stock solutions (e.g., 100 mM).

-

Dissolve the amine-containing payload in a compatible solvent. If the payload is water-soluble, it can be dissolved in the Conjugation Buffer.

-

-

Activation of Linker:

-

In a microcentrifuge tube, add the this compound.

-

Add Activation Buffer (pH 6.0).

-

Add a 1.5- to 2-fold molar excess of EDC stock solution.

-

Immediately add a 2- to 3-fold molar excess of NHS stock solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Amine Coupling:

-

To the activated linker solution, add the amine-containing payload (a 1.1- to 1.5-fold molar excess over the linker).

-

If necessary, adjust the reaction pH to 7.2-7.5 by adding PBS.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Purify the BCN-PEG-Payload conjugate from excess reagents and byproducts using an appropriate method such as reverse-phase HPLC.

-

| Parameter | Recommended Molar Ratio | Notes |

| EDC : Linker | 1.5:1 to 2:1 | Activates the carboxylic acid. |

| NHS : Linker | 2:1 to 3:1 | Stabilizes the activated intermediate. |

| Payload-NH2 : Linker | 1.1:1 to 1.5:1 | Ensures complete consumption of the activated linker. |

| Activation pH | 6.0 | Optimal for EDC/NHS activation. |

| Amine Coupling pH | 7.2 - 7.5 | Optimal for reaction of NHS ester with primary amines. |

Protocol 3: SPAAC Conjugation and Final Purification

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified antibody in PBS, pH 7.4.

-

Add the purified BCN-PEG-Payload conjugate. Use a 5- to 20-fold molar excess of the BCN-PEG-Payload relative to the antibody. The optimal ratio may need to be determined empirically.

-

-

SPAAC Reaction:

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction can be monitored by LC-MS to determine completion.

-

-

Final Purification:

-

Remove the excess BCN-PEG-Payload and any reaction byproducts by purifying the antibody conjugate.

-

Use a desalting spin column for rapid buffer exchange or size-exclusion chromatography (SEC) for higher purity, ensuring separation of the large antibody conjugate from smaller unreacted molecules.

-

-

Characterization and Storage:

-

Characterize the final conjugate using SDS-PAGE (which will show a shift in molecular weight) and UV-Vis spectroscopy to determine the concentration and Degree of Labeling (DOL).

-

Store the purified labeled antibody at 4°C for short-term use or at -20°C (with a cryoprotectant) for long-term storage.

-

| Parameter | Recommended Value | Notes |

| Molar Ratio (BCN-Payload:Ab-N3) | 5:1 to 20:1 | A molar excess drives the reaction to completion. |

| Reaction Buffer | PBS, pH 7.4 | Must be free of azide. |

| Reaction Time | 4-12 hr (RT) or overnight (4°C) | Reaction progress can be monitored by LC-MS. |

| Purification Method | SEC, Desalting Columns | To remove unreacted BCN-PEG-Payload. |

Conclusion

The use of this compound in a two-step labeling protocol provides a robust and controlled method for conjugating a payload to an azide-modified antibody. By separating the payload conjugation from the antibody reaction, this strategy enhances the reproducibility and purity of the final product. The bioorthogonality of the SPAAC reaction ensures that the conjugation is highly specific and occurs under mild conditions, preserving the integrity and function of the antibody. This makes the methodology highly suitable for the development of next-generation antibody-drug conjugates and other targeted therapeutics.

References

- 1. Enabling the formation of native mAb, Fab′ and Fc-conjugates using a bis-disulfide bridging reagent to achieve tunable payload-to-antibody ratios (PARs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]

- 3. Site-Specific Antibody Conjugation with Azide - CD BioGlyco [bioglyco.com]

- 4. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Step-by-Step Guide for PROTAC Synthesis Using endo-BCN-PEG2-acid

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the bifunctional linker, endo-BCN-PEG2-acid. These protocols are designed for researchers in chemistry, biology, and drug discovery who are actively engaged in the development of novel protein degraders.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

The linker plays a crucial role in PROTAC design, influencing the molecule's solubility, cell permeability, and the geometry of the ternary complex. The this compound linker is a valuable tool in PROTAC synthesis due to its polyethylene glycol (PEG) component, which enhances solubility, and its bicyclononyne (BCN) group, which allows for highly efficient and bioorthogonal "click chemistry" conjugation. Specifically, the BCN group participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click reaction that is well-suited for the assembly of complex biomolecules.

Signaling Pathway: The PROTAC Mechanism of Action

The mechanism of action of a PROTAC involves the recruitment of the cellular ubiquitin-proteasome machinery to a specific protein of interest for targeted degradation.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound is a two-stage process. First, the carboxylic acid of the linker is coupled to an amine-functionalized POI ligand (or E3 ligase ligand) via an amide bond formation. Second, the BCN group of the resulting intermediate is conjugated to an azide-functionalized E3 ligase ligand (or POI ligand) through a SPAAC reaction.

Caption: A typical workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, purification, and characterization of a PROTAC using this compound.

Protocol 1: Amide Coupling of this compound to an Amine-Functionalized POI Ligand

This protocol describes the formation of an amide bond between the carboxylic acid of the linker and an amine-containing POI ligand.

Materials:

-

This compound

-

Amine-functionalized POI Ligand

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Anhydrous DCM (Dichloromethane)

-

Saturated aqueous NaHCO3 solution

-

Brine

-

Anhydrous Na2SO4 or MgSO4

-

Silica gel for column chromatography

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized POI ligand (1.0 eq) in anhydrous DMF.

-

In a separate vial, dissolve this compound (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Add the solution from step 2 to the flask containing the POI ligand.

-

Add DIPEA (3.0 eq) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the BCN-Linker-POI Ligand intermediate.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol details the copper-free click reaction between the BCN-containing intermediate and an azide-functionalized E3 ligase ligand.

Materials:

-

BCN-Linker-POI Ligand intermediate (from Protocol 1)

-

Azide-functionalized E3 Ligase Ligand

-

Anhydrous DMSO (Dimethyl sulfoxide) or a mixture of DMSO/water

-

Preparative HPLC system

Procedure:

-

In a clean, dry vial, dissolve the BCN-Linker-POI Ligand intermediate (1.0 eq) in anhydrous DMSO.

-

In a separate vial, dissolve the azide-functionalized E3 Ligase Ligand (1.1 eq) in anhydrous DMSO.

-

Combine the two solutions in a single reaction vial.

-

Stir the reaction mixture at room temperature for 4-24 hours. The reaction can be gently heated (e.g., to 37-45 °C) to increase the reaction rate if necessary. Monitor the reaction progress by LC-MS.

-

Upon completion, the crude PROTAC is ready for purification.

Protocol 3: Purification by Preparative HPLC

This protocol outlines the purification of the final PROTAC product using preparative high-performance liquid chromatography (HPLC).

Materials:

-

Crude PROTAC product (from Protocol 2)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid or trifluoroacetic acid (TFA) as a mobile phase modifier

-

Preparative reverse-phase C18 column

Procedure:

-

Dissolve the crude PROTAC in a minimal amount of a suitable solvent, such as DMSO or methanol.

-

Set up the preparative HPLC system with a suitable gradient of water and acetonitrile, both containing 0.1% formic acid or TFA. A typical gradient might be 5% to 95% acetonitrile over 30 minutes.

-

Inject the dissolved crude PROTAC onto the preparative C18 column.

-

Collect fractions based on the UV chromatogram, targeting the peak corresponding to the desired PROTAC product.

-

Analyze the collected fractions by analytical LC-MS to confirm the presence and purity of the PROTAC.

-

Combine the pure fractions and lyophilize or evaporate the solvent to obtain the purified PROTAC.

Protocol 4: Characterization of the Final PROTAC

This protocol describes the analytical methods used to confirm the identity and purity of the synthesized PROTAC.

Methods:

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Inject a small sample of the purified PROTAC into an LC-MS system.

-

Confirm the presence of a single major peak at the expected retention time.

-

Verify the molecular weight of the PROTAC from the mass spectrum.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Acquire 1H and 13C NMR spectra.

-

Confirm the structure of the PROTAC by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Data Presentation

The following tables provide representative data for the synthesis of a hypothetical PROTAC using the protocols described above. Actual results may vary depending on the specific POI and E3 ligase ligands used.

Table 1: Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | Amide Coupling | This compound, Amine-POI, HATU, DIPEA | DMF | 8 | 25 | 75 | >90 (crude) |

| 2 | SPAAC | BCN-Linker-POI, Azide-E3 Ligand | DMSO | 12 | 25 | 85 | >80 (crude) |

| 3 | Purification | - | - | - | - | 60 (overall) | >98 (HPLC) |

Table 2: Characterization Data

| Compound | Molecular Formula | Calculated Mass [M+H]+ | Observed Mass [M+H]+ | 1H NMR |

| BCN-Linker-POI | C35H40N4O6 | 629.29 | 629.3 | Conforms to structure |

| Final PROTAC | C55H60N10O8 | 1025.46 | 1025.5 | Conforms to structure |

Conclusion

The modular synthesis of PROTACs using the this compound linker via a combination of amide coupling and strain-promoted alkyne-azide cycloaddition offers a robust and efficient method for the generation of these important therapeutic molecules. The provided protocols and application notes serve as a detailed guide for researchers to synthesize, purify, and characterize novel PROTACs for targeted protein degradation. The use of "click chemistry" allows for the rapid assembly of PROTAC libraries, facilitating the optimization of linker length and composition to achieve desired biological activity.

References

Application Notes and Protocols: EDC/HATU Activation of endo-BCN-PEG2-acid for Amide Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the activation of endo-BCN-PEG2-acid and subsequent amide coupling to amine-containing molecules. Bicyclo[6.1.0]nonyne (BCN) is a cyclooctyne derivative widely used in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The PEG2 spacer enhances hydrophilicity and provides spatial separation between the BCN moiety and the conjugated molecule.

The terminal carboxylic acid of this compound can be efficiently coupled to primary amines to form a stable amide bond. This is typically achieved by activating the carboxylic acid using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or with the assistance of a uronium-based coupling reagent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). These methods are fundamental in the synthesis of bioconjugates, antibody-drug conjugates (ADCs), and other functionalized molecules for research and therapeutic applications.

Reaction Mechanisms

The activation of the carboxylic acid is a critical step for efficient amide bond formation. Both EDC and HATU are effective, but they operate through slightly different mechanisms.

EDC Activation Pathway

EDC activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by a primary amine, resulting in the formation of an amide bond and a soluble urea byproduct. To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is often added as a co-reagent. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then reacts with the amine.

HATU Activation Pathway

HATU is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), converts the carboxylic acid into a highly reactive OAt-active ester. This active ester readily reacts with a primary amine to form the desired amide bond. HATU is often preferred for more challenging couplings, such as with sterically hindered substrates or electron-deficient amines.

Data Presentation

The following tables provide recommended starting conditions for the EDC and HATU mediated coupling of this compound. Optimization may be required depending on the specific amine-containing substrate.

Table 1: Recommended Reagent Stoichiometry

| Reagent | EDC Protocol (Equivalents) | HATU Protocol (Equivalents) |

| This compound | 1.0 | 1.0 |

| Amine-containing Molecule | 1.0 - 1.2 | 1.0 - 1.2 |

| EDC | 1.2 - 1.5 | - |

| NHS (optional) | 1.2 - 1.5 | - |

| HATU | - | 1.1 - 1.2 |

| DIPEA | - | 2.0 - 3.0 |

Table 2: General Reaction Parameters

| Parameter | EDC Protocol | HATU Protocol |

| Solvent | Anhydrous DMF or DMSO | Anhydrous DMF or DCM |

| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |

| Reaction Time | 2 - 12 hours | 1 - 4 hours |

| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |

Experimental Protocols

Materials and Reagents

-

This compound

-

Amine-containing molecule (e.g., protein, peptide, small molecule)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) (optional, but recommended)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Anhydrous Dichloromethane (DCM)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5, amine-free)

-

Quenching reagent (e.g., hydroxylamine)

-

Purification supplies (e.g., Size Exclusion Chromatography column, RP-HPLC)

Protocol 1: Amide Coupling using EDC/NHS

This protocol is suitable for routine amide bond formation with primary amines.

1. Reagent Preparation:

- Equilibrate all reagents to room temperature before use.

- Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

- Prepare a stock solution of the amine-containing molecule in an appropriate anhydrous solvent or amine-free buffer (e.g., PBS, pH 7.2).

- Immediately before use, prepare a fresh solution of EDC and NHS in anhydrous DMF or water (e.g., 10 mg/mL).

2. Activation of this compound:

- In a clean, dry reaction vial under an inert atmosphere, add the desired amount of the this compound solution.

- Add 1.2-1.5 equivalents of both EDC and NHS to the solution.

- Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the NHS ester.

3. Amide Coupling Reaction:

- To the activated this compound mixture, add 1.0-1.2 equivalents of the amine-containing molecule.

- If the amine is in a buffer, ensure the final pH of the reaction mixture is between 7.2 and 8.0 for optimal coupling to the NHS ester.

- Allow the reaction to proceed at room temperature with gentle stirring for 2-12 hours. The reaction progress can be monitored by LC-MS or TLC.

4. Quenching and Purification:

- Once the reaction is complete, quench any unreacted NHS ester by adding hydroxylamine to a final concentration of 10-50 mM and stirring for 15 minutes.

- The crude product can be purified by an appropriate method such as Size Exclusion Chromatography (SEC) to remove unreacted reagents and byproducts, or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for higher purity.

Protocol 2: Amide Coupling using HATU/DIPEA

This protocol is recommended for more challenging couplings where higher reactivity is required.

1. Reagent Preparation:

- Equilibrate all reagents to room temperature before use.

- Prepare a stock solution of this compound in anhydrous DMF or DCM.

- Prepare a stock solution of the amine-containing molecule in an appropriate anhydrous solvent.

- Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere.

2. Reaction Setup:

- In a dry reaction vial under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

- Add HATU (1.1-1.2 equivalents) to the solution.

- Add DIPEA (2.0-3.0 equivalents) to the reaction mixture and stir for 5-15 minutes to pre-activate the carboxylic acid.

3. Amide Coupling Reaction:

- Add the amine-containing molecule (1.0-1.2 equivalents) to the activated mixture.

- Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS or TLC.

4. Work-up and Purification:

- Upon completion, the reaction mixture can be diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with an acidic solution (e.g., dilute HCl) to remove DIPEA, followed by a basic solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- The crude product should be purified by column chromatography on silica gel or by RP-HPLC.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the conjugation of this compound to an amine-containing biomolecule.

Application Notes and Protocols for Peptide Bioconjugation with endo-BCN-PEG2-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation of peptides with specialized linkers is a cornerstone of modern drug development and chemical biology. This technique enables the creation of sophisticated biomolecules with enhanced therapeutic properties, targeted delivery capabilities, and advanced research applications. The endo-BCN-PEG2-acid linker is a versatile tool for this purpose, offering a strategic combination of a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry and a polyethylene glycol (PEG) spacer to improve solubility and pharmacokinetic profiles.

This document provides detailed application notes and experimental protocols for the successful bioconjugation of peptides using this compound. The process involves a two-step approach: first, the covalent attachment of the peptide to the linker via an amide bond, and second, the bioorthogonal ligation of the resulting peptide-BCN conjugate to an azide-modified molecule through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Applications

Peptide conjugates synthesized using this compound have a wide array of applications in biomedical research and drug development:

-

Targeted Drug Delivery: Peptides can be designed to bind to specific receptors overexpressed on diseased cells, such as cancer cells.[1][2] Conjugating a cytotoxic drug to such a peptide via the this compound linker allows for targeted delivery, increasing the therapeutic efficacy while minimizing off-target toxicity.[1]

-

In Vivo Imaging: By conjugating imaging agents like fluorescent dyes or radionuclides to a targeting peptide, researchers can visualize and track biological processes and the biodistribution of the peptide conjugate in real-time.

-

Theranostics: This dual-function approach combines therapeutic and diagnostic capabilities in a single molecule. A peptide-drug conjugate can be co-labeled with an imaging agent to simultaneously treat and monitor the therapeutic response.

-

Probing Cellular Pathways: Labeled peptides can be used to investigate cellular signaling pathways. For example, a peptide targeting a specific cell surface receptor can be used to study receptor internalization and downstream signaling events.[3]

-

Improving Peptide Pharmacokinetics: The PEG spacer in the this compound linker enhances the hydrophilicity and increases the hydrodynamic radius of the peptide, which can lead to a longer circulation half-life and reduced renal clearance.

Experimental Protocols

This section details the two key experimental procedures for the bioconjugation of peptides with this compound.

Protocol 1: Amide Bond Formation between Peptide and this compound

This protocol describes the activation of the carboxylic acid group on this compound using EDC and NHS to form a stable amide bond with a primary amine on the peptide (typically the N-terminus or a lysine side chain).

Materials:

-

Peptide with a primary amine

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

-

Reagent Preparation:

-

Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening.

-

Dissolve the peptide in Coupling Buffer to a final concentration of 1-5 mg/mL.

-

Dissolve this compound in DMF or DMSO to create a 10-50 mM stock solution.

-

-

Activation of this compound:

-

In a separate reaction vessel, dissolve this compound in Activation Buffer.

-

Add a 1.5 to 2-fold molar excess of EDC and NHS/sulfo-NHS over the this compound.

-

Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation Reaction:

-

Add the activated this compound solution to the peptide solution. A 5- to 20-fold molar excess of the activated linker over the peptide is recommended.

-

Ensure the final pH of the reaction mixture is between 7.2 and 7.5 for optimal coupling to the primary amine. Adjust with PBS if necessary.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the peptide-BCN-PEG2 conjugate from unreacted reagents and byproducts using RP-HPLC with a suitable C18 column.

-

Use a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

-

Collect fractions and analyze by mass spectrometry to identify the desired product.

-

Lyophilize the pure fractions to obtain the final product.

-

Workflow for Amide Bond Formation:

References

- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 2. Peptide Ligands for Targeting the Extracellular Domain of EGFR: Comparison Between Linear and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EGFR-targeting peptide conjugated polymer-lipid hybrid nanoparticles for delivery of salinomycin to osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Surface Functionalization using endo-BCN-PEG2-acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing endo-BCN-PEG2-acid for the surface functionalization of various materials, including nanoparticles and cells. This bifunctional linker is a valuable tool in bioconjugation, enabling a two-step modification process involving amine coupling and copper-free click chemistry.

Introduction to this compound

This compound is a heterobifunctional linker composed of three key components:

-

An endo-Bicyclononyne (BCN) group: This strained alkyne facilitates covalent conjugation to azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes.

-

A short Polyethylene Glycol (PEG) spacer (PEG2) : This hydrophilic spacer enhances the solubility of the linker in aqueous buffers and reduces non-specific binding of proteins or other biomolecules to the functionalized surface.[1][2][3][4]

-

A Carboxylic Acid (-COOH) group : This terminal group allows for the initial attachment of the linker to surfaces rich in primary amines (-NH2) through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide chemistry, such as using EDC and NHS.[5]

This dual functionality makes this compound an ideal reagent for creating reactive surfaces that can subsequently be conjugated with a wide range of azide-tagged molecules, including proteins, peptides, nucleic acids, and small molecule drugs.

Key Applications

The unique properties of this compound lend themselves to a variety of applications in research and drug development:

-

Nanoparticle Functionalization: Modification of nanoparticle surfaces to enable targeted drug delivery, diagnostic imaging, and biosensing applications.

-

Cell Surface Engineering: Labeling of live cells for tracking studies, cell-cell interaction analysis, and targeted cell-based therapies.

-

Biosensor Development: Immobilization of capture probes (e.g., antibodies, aptamers) onto sensor surfaces for the detection of specific analytes.

-

Proteomics and Drug Discovery: Creation of functionalized surfaces for protein immobilization, interaction studies, and high-throughput screening.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the use of this compound and related BCN linkers in surface functionalization.

| Parameter | Value | Conditions | Source |

| BCN-Azide Reaction Kinetics | |||

| Second-Order Rate Constant (k₂) for endo-BCN with benzyl azide | ~0.29 M⁻¹s⁻¹ | CD₃CN/D₂O (1:2) | |

| Second-Order Rate Constant (k₂) for endo-BCN with pyridinium derivative | ~2 M⁻¹s⁻¹ | Not specified | |

| Surface Functionalization Efficiency | |||

| Surface Density of PLL-OEGx-BCN9% | Linear increase with incubation time (up to 4h) | Si₃N₄ waveguide surface | |

| Fraction of BCN used for hybridization | Dependent on pDNA concentration and incubation time | Si₃N₄ waveguide surface | |

| Nanoparticle PEGylation Density | |||

| PEG Surface Density on Gold Nanocages (50 nm) | 0.85 chains/nm² | HS-PEG5000-NH₂ | |

| PEG Surface Density on Gold Nanocages (60 nm) | 1.36 chains/nm² | HS-PEG5000-NH₂ |

Experimental Protocols

Protocol 1: Amine-Reactive Surface Functionalization with this compound

This protocol describes the initial step of attaching this compound to a surface containing primary amines.

Materials:

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine, pH 8.5

-

Amine-functionalized surface (e.g., amine-coated nanoparticles, amine-silanized glass slides)

Procedure:

-

Reagent Preparation:

-

Equilibrate this compound, EDC, and NHS to room temperature before opening.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

-

Immediately before use, prepare solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).

-

-

Activation of Carboxylic Acid:

-

To your this compound solution, add a molar excess of EDC and NHS (typically 1.2-1.5 equivalents of each relative to the PEG-acid).

-

Incubate for 15-30 minutes at room temperature to form the reactive NHS ester.

-

-

Coupling to Amine Surface:

-

Introduce the amine-functionalized surface to the activated this compound solution. The volume and concentration will depend on the surface area and desired functionalization density.

-

For reactions in aqueous solution, it is recommended to switch to the Coupling Buffer (pH 7.2-7.5) to facilitate the reaction with primary amines.

-

Incubate for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching and Washing:

-

Quench any unreacted NHS esters by adding the Quenching Buffer and incubating for 15-30 minutes at room temperature.

-

Wash the surface extensively with PBS and then deionized water to remove unreacted reagents and byproducts. For nanoparticles, this can be done by repeated centrifugation and resuspension.

-

-

Storage:

-